

# Biochemical & Cellular Characterization of PF-6274484

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**Compound Focus: PF-6274484**

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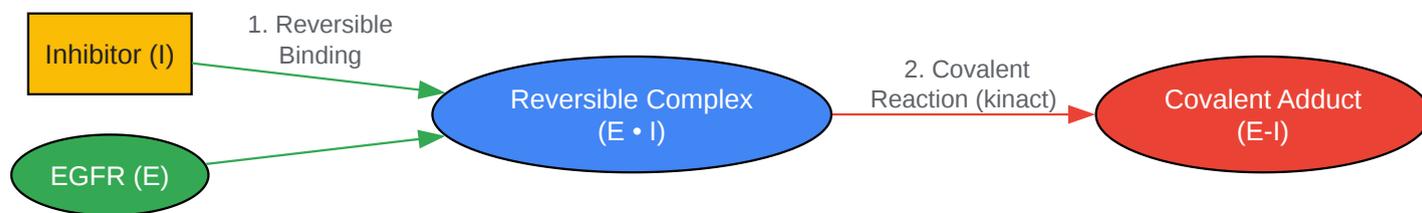
The table below summarizes key experimental data for **PF-6274484**, which illustrates its high potency.

Property	Value	Experimental Context
Ki (EGFR L858R/T790M)	0.14 nM	Inhibition constant for mutant EGFR [1] [2]
Ki (EGFR WT)	0.18 nM	Inhibition constant for wild-type EGFR [1]
Cellular IC50 (EGFR L858R/T790M)	6.6 nM	Autophosphorylation in H1975 tumor cells [1] [2]
Cellular IC50 (EGFR WT)	5.8 nM	Autophosphorylation in A549 tumor cells [1] [2]
Molecular Weight	372.78 g/mol	[1] [2]
Chemical Formula	C <sub>18</sub> H <sub>14</sub> ClFN <sub>4</sub> O <sub>2</sub>	[1] [2]
CAS Number	1035638-91-5	[1] [2]

## Mechanism of Covalent Inhibition

**PF-6274484** follows a two-step mechanism. It first reversibly binds to the ATP-binding pocket of EGFR, then its Michael acceptor warhead reacts with the thiol group of Cys797 to form an irreversible covalent

adduct [3]. The diagram below illustrates this process.



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Diagram Title: Two-Step Mechanism of **PF-6274484** Covalent Inhibition

## Detailed Experimental Protocols

### Protocol 1: Biochemical Kinase Inhibition Assay

This protocol determines the inhibition constants ( $K_i$ ) and the rate of covalent bond formation ( $k_{inact}$ ) [3].

- **Objective:** To measure the reversible binding affinity ( $K_i$ ) and the inactivation rate constant ( $k_{inact}$ ) of **PF-6274484** against purified EGFR enzyme.
- **Materials:**
  - Purified EGFR protein (wild-type or mutant L858R/T790M)
  - **PF-6274484** (e.g., 10 mM stock in DMSO)
  - ATP, peptide substrate, reaction buffer
  - Spectrophotometer or luminescence plate reader
- **Procedure:**
  - **Initial Rate Analysis (for  $K_i$ ):** Incubate EGFR with varying concentrations of **PF-6274484** and substrate. Measure initial reaction rates. Fit the data using the Morrison equation for tight-binding inhibitors to determine the apparent  $K_i$  [3].
  - **Progress Curve Analysis (for  $k_{inact}$ ):** Initiate reactions with a pre-incubated mix of EGFR and inhibitor. Monitor the product formation over time until the reaction is complete. Globally fit the full progress curves using numerical integration of differential equations to derive both  $K_i$  and  $k_{inact}$  [3].
- **Data Analysis:** The overall potency is expressed as the second-order rate constant  $k_{inact}/K_i$ .

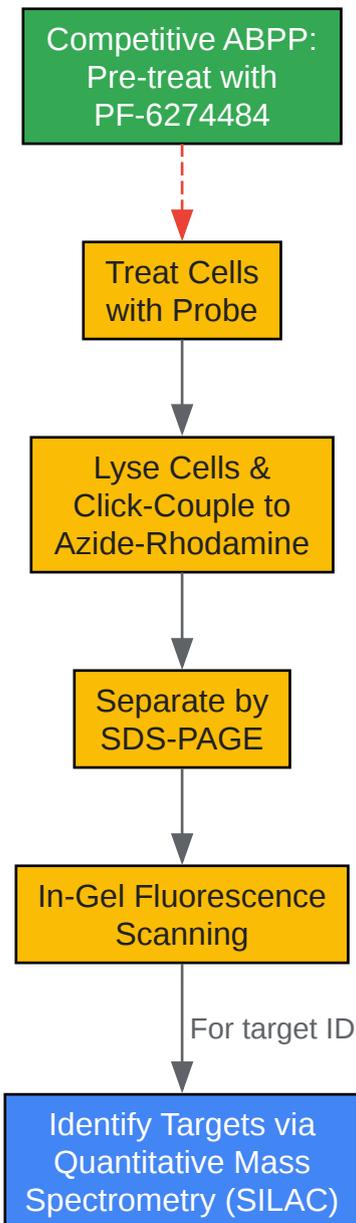
## Protocol 2: Cellular Autophosphorylation Assay (IC50)

This protocol measures the concentration-dependent inhibition of EGFR autophosphorylation in whole cells [1] [2].

- **Objective:** To determine the IC50 of **PF-6274484** for inhibiting EGF-induced EGFR autophosphorylation in cancer cell lines.
- **Materials:**
  - Cell lines: H1975 (expresses EGFR L858R/T790M) and A549 (expresses EGFR WT)
  - **PF-6274484**
  - EGF, cell culture reagents
  - Lysis buffer, anti-phospho-EGFR antibody, Western blot or ELISA supplies
- **Procedure:**
  - Seed cells in culture plates and grow until ~80% confluent.
  - Serum-starve the cells for several hours.
  - Pre-treat cells with a concentration range of **PF-6274484** (e.g., 1 nM to 1  $\mu$ M) for a specified period (e.g., 1-2 hours).
  - Stimulate cells with EGF.
  - Lyse cells and measure the levels of phosphorylated EGFR using Western blot or a quantitative ELISA.
- **Data Analysis:** Plot the percentage of phosphorylated EGFR inhibition against the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC50 value.

## Protocol 3: Activity-Based Protein Profiling (ABPP) for Selectivity Assessment

This protocol assesses the proteome-wide selectivity of **PF-6274484** by identifying specific off-targets [4]. The workflow is shown in the diagram below.



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*Diagram Title: Activity-Based Protein Profiling Workflow*

- **Objective:** To identify specific on- and off-targets of **PF-6274484** in human cancer cells.
- **Materials:**
  - Cell lines (e.g., A431 for high EGFR expression)
  - Alkyne-functionalized **PF-6274484** probe (as described in [4])
  - Azide-rhodamine reporter tag, copper catalyst for click chemistry
  - SDS-PAGE equipment, in-gel fluorescence scanner
  - Mass spectrometry system
- **Procedure:**

- Treat cells or cell lysates with the clickable **PF-6274484** probe across a concentration range.
- Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the azide-rhodamine tag to probe-labeled proteins.
- Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning.
- For competitive ABPP, pre-treat cells/proteomes with **PF-6274484** before adding the probe. Specific targets show reduced fluorescence.
- For target identification, use ABPP coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and quantitative mass spectrometry to enrich and identify probe-labeled proteins [4].
- **Data Analysis:** Specific targets are identified as proteins whose probe labeling is competitively blocked by **PF-6274484**.

## Key Considerations for Researchers

- **Balancing Reactivity and Affinity:** The high potency of **PF-6274484** is driven more by its exceptional reversible binding affinity ( $K_i < 1$  nM) than by its intrinsic chemical reactivity (kinact). This highlights a key design principle for covalent inhibitors [3].
- **Selectivity Window:** ABPP studies have shown that covalent kinase inhibitors like **PF-6274484** have a defined concentration window for selective target engagement. Using excessively high concentrations can lead to proteome-wide off-target reactivity and target-independent cytotoxicity [4].
- **Cysteine Oxidation:** The target cysteine (Cys797) can be susceptible to oxidation (e.g., sulfinylation or glutathiolation), which may variably affect the potency of different covalent inhibitors and represent a potential mechanism of drug resistance [3].

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## References

1. PF-6274484 | EGFR Inhibitor [medchemexpress.com]
2. PF 6274484 (CAS 1035638-91-5) [rndsystems.com]
3. Covalent EGFR inhibitor analysis reveals importance of ... [pmc.ncbi.nlm.nih.gov]

4. A roadmap to evaluate the proteome-wide selectivity of ... [pmc.ncbi.nlm.nih.gov]

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